2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide
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Overview
Description
2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzenesulfonamide group and a fluorophenyl group attached to a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Preparation Methods
The synthesis of 2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of 3-chlorobenzenesulfonyl chloride with an amine to form 3-chlorobenzenesulfonamide.
Amidation: The 3-chlorobenzenesulfonamide is then reacted with 2-fluorophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives.
Scientific Research Applications
2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
2-(3-chlorobenzenesulfonamido)-N-(2-fluorophenyl)propanamide can be compared with similar compounds such as:
2-(3-chlorobenzenesulfonamido)-N-(4-fluorophenyl)propanamide: This compound has a similar structure but with a fluorine atom at the para position of the phenyl ring, which can lead to different chemical and biological properties.
2-(3-chlorobenzenesulfonamido)-N-(2-chlorophenyl)propanamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with molecular targets.
2-(3-chlorobenzenesulfonamido)-N-(2-methylphenyl)propanamide: This compound has a methyl group instead of a fluorine atom, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-10(15(20)18-14-8-3-2-7-13(14)17)19-23(21,22)12-6-4-5-11(16)9-12/h2-10,19H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAHXSSLQPVXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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